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Compound of Interest

Methyl 2-fluoro-5-
Compound Name: _
(trifluoromethyl)benzoate

cat. No.: B1317738

An In-depth Technical Guide to Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Foreword: Unveiling a Key Building Block in Modern
Drug Discovery

To the researchers, chemists, and pioneers in drug development, this document serves as a
technical guide to Methyl 2-fluoro-5-(trifluoromethyl)benzoate. This compound is more than
just a catalog chemical; it is a strategically designed building block embodying several critical
features sought after in modern medicinal chemistry. The presence of both a fluorine atom and
a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment,
offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of
lead compounds. This guide moves beyond a simple recitation of data, aiming to provide a
deeper understanding of its properties, synthesis, and strategic applications, empowering you
to leverage its full potential in your research endeavors.

Core Molecular Profile and Physicochemical
Properties

Methyl 2-fluoro-5-(trifluoromethyl)benzoate is a substituted aromatic ester. Its structural
features are pivotal to its utility, particularly the ortho-fluoro group which can influence
conformation and intramolecular interactions, and the para-trifluoromethyl group, a well-
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established bioisostere for groups like chlorine and a powerful modulator of lipophilicity and
metabolic stability.[1]

Chemical Identity

o |[UPAC Name: methyl 2-fluoro-5-(trifluoromethyl)benzoate|[2]

CAS Number: 556112-92-6[2][3][4]

Molecular Formula: CoHeF4O2[3]

InChl Key: UAEUYKATVUSDCK-UHFFFAOYSA-NI[2]

Canonical SMILES: COC(=0)C1=C(C=CC(=C1)C(F)(F)F)F[2]

Physicochemical Data Summary

The following table summarizes the key physical and computed properties of the molecule.
These parameters are fundamental for designing experimental conditions, from reaction setups
to formulation and ADME studies.

Property Value Source
Molecular Weight 222.14 g/mol [2][3]
Boiling Point 216.4 £ 40.0 °C at 760 mmHg [4]
Density 1.3+0.1 g/cm?3 [4]
XLogP3 (Lipophilicity) 2.7 [2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor

C)c;untg p 2 2l
Rotatable Bond Count 2 [2]
Topological Polar Surface Area  26.3 A2 [2]
Exact Mass 222.03039208 Da [2]
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The calculated XLogP3 value of 2.7 indicates a moderate lipophilicity. The trifluoromethyl group
is a significant contributor to this property, often enhancing a molecule's ability to permeate
biological membranes—a critical factor in drug design.[1]

Synthesis Pathway: A Strategic Approach

A robust and scalable synthesis is paramount for the utility of any chemical building block.
While numerous specific adaptations exist, a common and reliable method for preparing
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is via the esterification of its corresponding
carboxylic acid precursor, 2-fluoro-5-(trifluoromethyl)benzoic acid.

Recommended Protocol: Fischer-Speier Esterification

This classic acid-catalyzed esterification is a cost-effective and straightforward method suitable
for bench-scale synthesis. The causality behind this choice lies in its simplicity and the use of
readily available, inexpensive reagents.

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-
(trifluoromethyl)benzoic acid (1.0 eq).

e Solvent and Catalyst: Add an excess of methanol (CHsOH), which serves as both a reactant
and the solvent (approx. 10-20 eq). Add a catalytic amount of concentrated sulfuric acid
(H2S0Oa4, approx. 0.1-0.2 eq).

e Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours.
The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). The mechanism involves protonation of the
carbonyl oxygen by the sulfuric acid, which activates the carbonyl carbon for nucleophilic
attack by methanol.

o Workup and Quenching: After completion, cool the reaction mixture to room temperature.
Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium
bicarbonate (NaHCOs) until effervescence ceases.
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o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its good
solvency for the product and its immiscibility with the aqueous layer.

 Purification: Combine the organic layers, wash with brine to remove residual water, and dry
over anhydrous sodium sulfate (Na2S0a). Filter the drying agent and concentrate the solvent
in vacuo. The resulting crude product can be purified by flash column chromatography on
silica gel to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Fischer-Speier esterification process.
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Caption: Fischer-Speier esterification workflow.

Spectroscopic and Analytical Profile

Characterization is a cornerstone of chemical synthesis. For a researcher using this molecule,
understanding its expected spectral signature is crucial for confirming its identity and purity.
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Technique

Expected Features

1H NMR

~3.9 ppm (s, 3H): The sharp singlet corresponds
to the methyl ester protons (-OCHs).~7.5-8.2
ppm (m, 3H): A complex multiplet region for the
three aromatic protons. The coupling patterns
will be influenced by both fluorine-proton (3JH-F,
4JH-F) and proton-proton (3JH-H, 4JH-H)

coupling.

13C NMR

~53 ppm: Methyl ester carbon.~115-135 ppm:
Aromatic carbons. The carbon attached to the
fluorine will show a large one-bond coupling
constant (1JC-F), and the trifluoromethyl carbon
will appear as a quartet due to coupling with the
three fluorine atoms. Other aromatic carbons
will show smaller C-F couplings.~123 ppm (q,
JC-F = 272 Hz): Trifluoromethyl carbon.~160
ppm (d, XJC-F = 250 Hz): Carbon bearing the

fluorine atom.~165 ppm: Ester carbonyl carbon.

19F NMR

Two distinct signals are expected:One for the
aromatic fluorine atom.One for the

trifluoromethyl (-CF3) group.

IR Spectroscopy

~1730 cm~1 (strong): Carbonyl (C=0) stretch of
the ester.~1250-1100 cm™1 (strong): C-F

stretching vibrations from both the Ar-F and CF3
groups.~3000-3100 cm~1* (weak): Aromatic C-H

stretching.

Mass Spec (El)

m/z 222: Molecular ion (M*).m/z 191: Loss of
methoxy group (-OCHs).m/z 163: Loss of ester
group (-COOCH:S).

Applications in Drug Development and Medicinal

Chemistry
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The true value of Methyl 2-fluoro-5-(trifluoromethyl)benzoate lies in its application as a
scaffold or intermediate in the synthesis of pharmacologically active agents. The trifluoromethyl
group is one of the most important fluorinated moieties in pharmaceuticals, prized for its ability
to increase lipophilicity and metabolic stability.[1]

Role as a Bioisostere and Metabolic Blocker

The -CFs group serves as an effective bioisostere for a methyl group or a chlorine atom, but
with profoundly different electronic properties.[1] Its strong electron-withdrawing nature can
significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.
Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CFs group highly
resistant to metabolic degradation (e.g., oxidative metabolism by Cytochrome P450 enzymes),
which can increase a drug's half-life and bioavailability.[1][5]

Strategic Use in Fragment-Based Drug Discovery
(FBDD)

This molecule is an ideal candidate for FBDD. It can be used to probe interactions in a protein's
binding pocket, with subsequent chemical elaboration of the ester group into amides or other
functionalities to optimize binding affinity and selectivity.

Fragment Library Drug Discovery Workflow

Fragment Screening
(NMR, X-ray, SPR)

(Methyl 2-fluoro-5-(trifluoromethyl)benzoate Initial Hit Identified

Structure-Guided Optimized Lead
Chemical Elaboration Compound

Click to download full resolution via product page
Caption: Role in Fragment-Based Drug Discovery.

Safety, Handling, and Storage

As a Senior Application Scientist, | must stress that proper laboratory safety protocols are non-
negotiable. While a specific, verified Safety Data Sheet (SDS) for this exact compound should
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always be consulted, the following guidance can be inferred from structurally related chemicals.

6718l

e General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.
Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[7]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

o First Aid:

o

Skin Contact: Immediately wash with plenty of soap and water.[6]

[¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[6]

[¢]

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

[¢]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[8]

Laboratory Safety Workflow
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Caption: General laboratory safety workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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